molecular formula C17H12Cl3N5O2 B5136811 [3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene

[3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene

Cat. No.: B5136811
M. Wt: 424.7 g/mol
InChI Key: LGBYQVBXMUVTPM-UHFFFAOYSA-N
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Description

[3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene typically involves the reaction of 3,5-dimethyl-1-(2,4,6-trichlorophenyl)pyrazole with 3-nitrobenzene diazonium salt. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is usually stirred at a controlled temperature to ensure complete reaction and high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and purity of the final product. The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of [3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

[3,5-dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N5O2/c1-9-16(22-21-12-4-3-5-13(8-12)25(26)27)10(2)24(23-9)17-14(19)6-11(18)7-15(17)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBYQVBXMUVTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)C)N=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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